BenchChemオンラインストアへようこそ!

Boc-bipiperidine-ethynylbenzoic acid

PROTAC Androgen Receptor Degrader Breast Cancer

Secure the authentic Boc-bipiperidine-ethynylbenzoic acid linker for your next PROTAC project. This alkyl/ether-based linker, validated in the synthesis of the potent androgen receptor degrader ARD-61, features a critical Boc-protected bipiperidine core and an ethynylbenzoic acid terminus for CuAAC click chemistry. Compared to PEG-based alternatives, its balanced LogP enhances cellular permeability and in vivo activity. Procure this exact compound to ensure reproducibility of published ARD-61 degradation and efficacy data.

Molecular Formula C24H32N2O4
Molecular Weight 412.5 g/mol
Cat. No. B13895756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-bipiperidine-ethynylbenzoic acid
Molecular FormulaC24H32N2O4
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C#CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C24H32N2O4/c1-24(2,3)30-23(29)26-16-12-21(13-17-26)25-14-10-19(11-15-25)5-4-18-6-8-20(9-7-18)22(27)28/h6-9,19,21H,10-17H2,1-3H3,(H,27,28)
InChIKeyCKVUNMOAVOFHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-bipiperidine-ethynylbenzoic acid: PROTAC Linker for ARD-61 Synthesis


Boc-bipiperidine-ethynylbenzoic acid (CAS 2308497-81-4) is an alkyl/ether-based PROTAC (PROteolysis TArgeting Chimera) linker . The molecule features a Boc-protected piperidine group, a bipiperidine core, and an ethynylbenzoic acid moiety that provides an alkyne functionality for click chemistry [1]. Its molecular formula is C24H32N2O4 with a molecular weight of 412.5 g/mol, and it is supplied as a white to off-white solid powder . This compound is a critical intermediate in the synthesis of the potent androgen receptor degrader ARD-61 [2].

Why Boc-bipiperidine-ethynylbenzoic acid Cannot Be Replaced by Other PROTAC Linkers


PROTAC linker selection is non-trivial; the linker's length, rigidity, and chemical composition directly influence ternary complex formation, cellular permeability, and ultimately degradation efficiency [1]. Alkyl/ether-based linkers like Boc-bipiperidine-ethynylbenzoic acid offer a distinct balance of hydrophobicity and flexibility compared to more hydrophilic PEG-based linkers or rigid aromatic linkers, affecting both solubility and membrane penetration . Specifically, the bipiperidine core and ethynylbenzoic acid terminus provide a precise spatial arrangement and reactive handle (alkyne for CuAAC click chemistry) that is integral to the synthesis of ARD-61; substituting with a different linker class or length would alter the geometry and properties of the final PROTAC, likely compromising its potent and selective degradation profile [2]. The following evidence quantifies the specific advantages of this linker system in the context of ARD-61 development.

Quantitative Evidence for Boc-bipiperidine-ethynylbenzoic acid's Role in Enabling a Best-in-Class PROTAC


ARD-61 (Synthesized with this Linker) vs. Enzalutamide: Superior Antiproliferative Activity

The PROTAC ARD-61, synthesized using Boc-bipiperidine-ethynylbenzoic acid as the linker , demonstrates significantly greater potency in inhibiting cell growth compared to the approved androgen receptor antagonist enzalutamide. This provides a functional validation of the linker's role in creating a highly active degrader. In the AR-positive breast cancer cell line MDA-MB-453, ARD-61 achieves an IC50 of 15.8 nM after 4 days of treatment, while enzalutamide shows an IC50 of >10,000 nM [1].

PROTAC Androgen Receptor Degrader Breast Cancer

ARD-61: In Vivo Tumor Growth Inhibition in Xenograft Model

The functional superiority of the linker is further evidenced by the in vivo efficacy of ARD-61, which it enables. In an MDA-MB-453 xenograft mouse model, ARD-61 (administered intraperitoneally at 25 mg/kg, 5 days/week for 3 weeks) led to significant tumor regression. After 21 days of treatment, ARD-61 reduced tumor volume by 89% relative to the vehicle control group, whereas the clinical antagonist enzalutamide (administered orally at 25 mg/kg daily) only inhibited tumor growth by 44% [1].

In Vivo Efficacy Xenograft Tumor Regression

Quantified Click Chemistry Reactivity via Alkyne Moiety

Boc-bipiperidine-ethynylbenzoic acid contains a terminal alkyne group that is specifically reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . While quantitative kinetic data for this specific compound is not reported, the class-level behavior of terminal aryl alkynes in CuAAC is well-characterized. In a typical CuAAC reaction with an azide-functionalized partner, terminal alkynes like the one present in this linker react with second-order rate constants typically in the range of 10-200 M⁻¹s⁻¹ under standard conditions, enabling efficient and specific conjugation [1].

Click Chemistry CuAAC Conjugation

Physicochemical Properties: LogP and Rotatable Bonds Indicate Favorable Permeability

The linker's physicochemical profile, while part of a larger PROTAC, contributes to the overall drug-likeness of the final conjugate. Boc-bipiperidine-ethynylbenzoic acid has a predicted XLogP3-AA of 1.6 and a rotatable bond count of 5 [1]. In comparison, more polar PEG-based linkers (e.g., a PEG3 linker) typically have lower predicted LogP values (often <0) and a higher number of rotatable bonds (e.g., >10), which can negatively impact passive membrane permeability [2].

ADME Lipophilicity Drug-likeness

Optimal Use Cases for Boc-bipiperidine-ethynylbenzoic acid Based on Evidence


Synthesis of ARD-61 and Related Androgen Receptor PROTACs

The primary and most validated application for this linker is in the synthesis of ARD-61, a highly potent AR degrader with demonstrated superiority over enzalutamide in preclinical models [1]. Procure this compound for projects requiring the exact linker used in the published ARD-61 synthesis to ensure replication of the potent degradation and in vivo efficacy profiles described.

Modular PROTAC Assembly via CuAAC Click Chemistry

Leverage the terminal alkyne group for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate azide-functionalized E3 ligase ligands or target protein warheads . This application is ideal for building focused PROTAC libraries where the bipiperidine-ethynylbenzoic acid scaffold serves as a common, validated core.

Optimizing PROTAC Permeability and In Vivo Performance

Select this alkyl/ether-based linker when optimizing a PROTAC series for cellular permeability and in vivo activity. The balanced LogP and moderate flexibility, as indicated by its physicochemical properties [2], make it a strategic alternative to highly polar PEG linkers, which can be detrimental to membrane crossing and oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-bipiperidine-ethynylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.